2-(4-Aminopiperidin-4-yl)acetic acid dihydrochloride
Overview
Description
“2-(4-Aminopiperidin-4-yl)acetic acid dihydrochloride” is a chemical compound with the CAS Number: 1461709-08-9 . It has a molecular weight of 231.12 and its IUPAC name is this compound . The compound is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The InChI code for the compound is 1S/C7H14N2O2.2ClH/c8-7(5-6(10)11)1-3-9-4-2-7;;/h9H,1-5,8H2,(H,10,11);2*1H
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Physical and Chemical Properties Analysis
The compound has a molecular weight of 231.12 . It appears as a powder and is typically stored at room temperature .
Scientific Research Applications
Crystal Structure Analysis and Compound Synthesis
The study of crystal structures and the synthesis of related compounds provide foundational knowledge for understanding the chemical and physical properties of "2-(4-Aminopiperidin-4-yl)acetic acid dihydrochloride" and its derivatives. For instance, research on the crystal structure of fluroxypyr, a pyridine herbicide, illustrates how hydrogen bonds and weak π–π interactions can form a three-dimensional network, potentially offering insights into the structural behavior of related compounds (Hyunjin Park et al., 2016). Similarly, studies on the synthesis of structurally related compounds, such as (2-oxo-2,3-dihydroimidazo[1,2-a]-pyridin-3-yl)acetic acids, highlight methods that could be applied to the synthesis and structural analysis of "this compound" derivatives (W. Chui et al., 2004).
Chemical Synthesis Techniques
The development of synthetic methods for related compounds, such as energetic salts based on nitroiminotetrazole-containing acetic acid, showcases techniques for synthesizing and characterizing novel materials with potential applications in the development of energetic materials (Young‐Hyuk Joo et al., 2012). Additionally, the synthesis of potential anticancer agents through modifications of pyridine and triazole derivatives demonstrates the versatility of related chemical frameworks in pharmaceutical research (C. Temple et al., 1983).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Various precautionary statements are also provided, including recommendations for handling and storage, first-aid measures, and disposal .
Properties
IUPAC Name |
2-(4-aminopiperidin-4-yl)acetic acid;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2.2ClH/c8-7(5-6(10)11)1-3-9-4-2-7;;/h9H,1-5,8H2,(H,10,11);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFUKYFMKVSWZJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(CC(=O)O)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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